
2,3,4-trimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,3,4-trimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common component in many pharmaceuticals . The molecule also includes a tetrahydrofuran group, a common motif in many organic compounds , and an indole group, which is a key structure in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide and indole groups are aromatic, contributing to the compound’s stability. The tetrahydrofuran group is a cyclic ether, which could potentially participate in ring-opening reactions .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, benzamides can participate in nucleophilic acyl substitution reactions, and indoles can undergo electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivative Syntheses
Research indicates that compounds containing multiple methoxy groups, similar to 2,3,4-trimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide, are pivotal in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This process yields tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives with satisfactory yields, showcasing the compound's utility in creating diverse heterocyclic frameworks important in medicinal chemistry (Bacchi et al., 2005).
Anticancer Activity
A study focusing on novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones, which share a structural resemblance to the compound of interest, demonstrated remarkable antitumor activity against various cancer cell lines. This underscores the potential of such compounds in developing new anticancer agents (Alafeefy et al., 2015).
Cancer Stem Cell Targeting
Derivatives with trimethoxy benzoyl features, akin to the compound , were evaluated for their antitumor activity against cancer stem cells. Certain derivatives displayed significant activity, highlighting the importance of such compounds in targeting cancer stem cells, a crucial aspect in the fight against cancer recurrence and metastasis (Bhat et al., 2016).
Antiarrhythmic Effects
Compounds featuring trimethyl-benzopyran and trimethyl-benzoxazine frameworks have been synthesized and evaluated for their protective effects against arrhythmias associated with ischemia-reperfusion injury. The research indicates potential therapeutic applications of these compounds in managing arrhythmias, demonstrating the broad pharmacological potential of compounds with similar structural features (Koini et al., 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2,3,4-trimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-28-18-9-8-16(20(29-2)21(18)30-3)22(26)24-15-7-6-14-10-11-25(17(14)13-15)23(27)19-5-4-12-31-19/h6-9,13,19H,4-5,10-12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLLMFPFXNUZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-{[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2838076.png)

![N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide](/img/structure/B2838079.png)
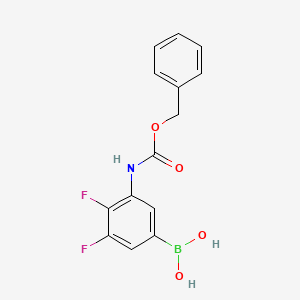
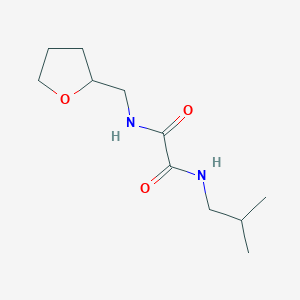
![N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2838085.png)
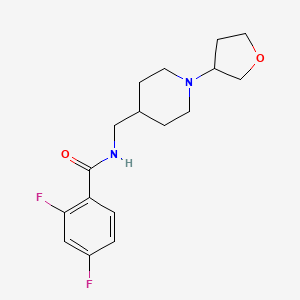
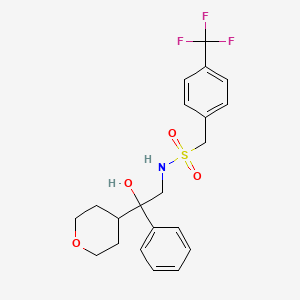
![2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide](/img/structure/B2838090.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2838091.png)
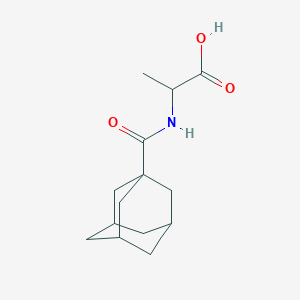

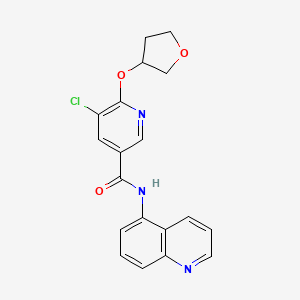
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2838098.png)
